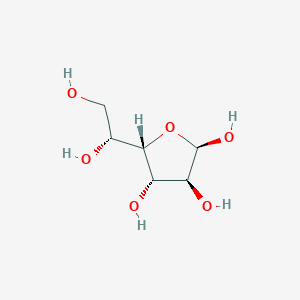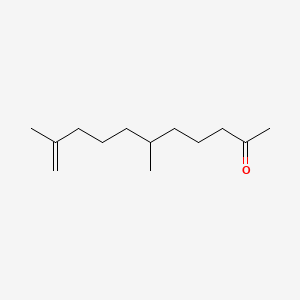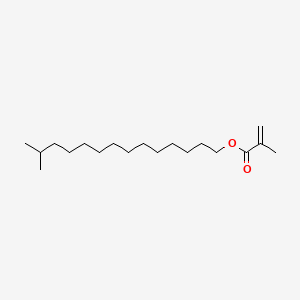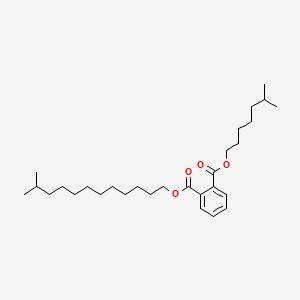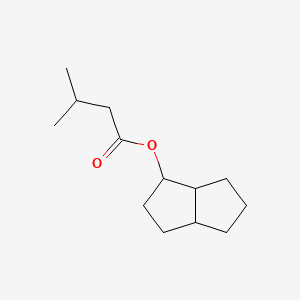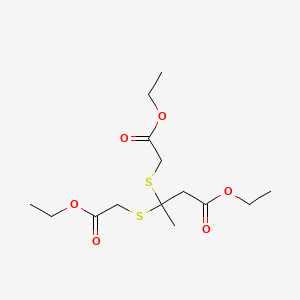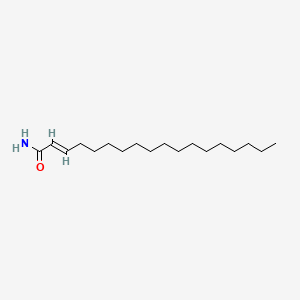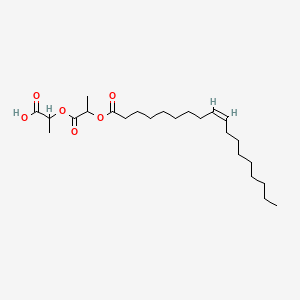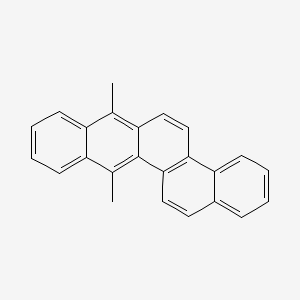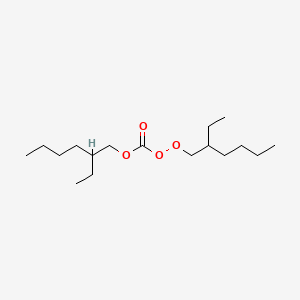
Praseodymium(3+) stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(3+) stearate is a chemical compound consisting of praseodymium ions (Pr^3+) and stearate ions Praseodymium is a rare-earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties Stearate is derived from stearic acid, a long-chain fatty acid commonly found in animal and plant fats
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(3+) stearate can be synthesized through a reaction between praseodymium salts (such as praseodymium nitrate or praseodymium chloride) and sodium stearate. The reaction typically occurs in an aqueous medium, where praseodymium ions react with stearate ions to form the desired compound. The reaction can be represented as follows:
[ \text{Pr}^{3+} + 3 \text{C}{17}\text{H}{35}\text{COO}^- \rightarrow \text{Pr}(\text{C}{17}\text{H}{35}\text{COO})_3 ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as filtration, recrystallization, and drying are commonly employed to obtain high-quality this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(3+) stearate can undergo various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: Stearate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Ligands such as phosphates or acetates can replace stearate ions under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Lower oxidation state praseodymium compounds.
Substitution: Praseodymium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Praseodymium(3+) stearate has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of praseodymium-containing materials with unique magnetic and optical properties.
Catalysis: Acts as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine:
Industry: Utilized in the production of high-performance lubricants, stabilizers for plastics, and other industrial products.
Wirkmechanismus
The mechanism of action of praseodymium(3+) stearate involves its interaction with molecular targets and pathways. In catalysis, praseodymium ions can facilitate electron transfer processes, enhancing reaction rates. In biological systems, the compound’s biocompatibility allows it to interact with cellular components, potentially aiding in drug delivery or imaging applications. The stearate ions provide hydrophobic properties, influencing the compound’s solubility and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Praseodymium(3+) stearate can be compared with other similar compounds, such as:
Neodymium(3+) stearate: Similar in structure and properties but with neodymium ions instead of praseodymium.
Lanthanum(3+) stearate: Contains lanthanum ions, offering different magnetic and optical properties.
Cerium(3+) stearate: Known for its catalytic properties and applications in various industries.
Uniqueness: this compound is unique due to the specific properties of praseodymium ions, such as their magnetic susceptibility and ability to form stable complexes. These properties make it valuable in specialized applications where other lanthanide stearates may not be as effective.
Eigenschaften
CAS-Nummer |
6192-10-5 |
|---|---|
Molekularformel |
C54H105O6Pr |
Molekulargewicht |
991.3 g/mol |
IUPAC-Name |
octadecanoate;praseodymium(3+) |
InChI |
InChI=1S/3C18H36O2.Pr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI-Schlüssel |
HKITTYDLDOKDRC-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


